Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate can be used for reduction reactions.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted triazoles.
Scientific Research Applications
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
3-Amino-1,2,4-triazole: A compound with an amino group attached to the triazole ring.
Ethyl 2-(3-nitro-1h-1,2,4-triazol-1-yl)butanoate: A nitro derivative of the compound.
Uniqueness
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
CRPCYKWOCQRUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)N |
Origin of Product |
United States |
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